Cas no 32602-11-2 (6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-)

6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- 化学的及び物理的性質
名前と識別子
-
- 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-
- DA-70324
- 32602-11-2
- BCP30948
- MFCD29472291
- AKOS030526780
- CS-5348
- HY-21210
- PD063747
- B6295
- 2,3-BIS(BROMOMETHYL)QUINOXALINE-6-CARBOXYLIC ACID
- SCHEMBL16639727
- 6-Quinoxalinecarboxylicacid,2,3-bis(bromomethyl)-
- G85872
-
- インチ: InChI=1S/C11H8Br2N2O2/c12-4-9-10(5-13)15-8-3-6(11(16)17)1-2-7(8)14-9/h1-3H,4-5H2,(H,16,17)
- InChIKey: QGKACHNDUYVGLW-UHFFFAOYSA-N
- ほほえんだ: #214fKY3m4BAPgk3PgBJfzY3m4kxLiy3m4kxLiCbfCBJPgBAmgO=
計算された属性
- せいみつぶんしりょう: 359.89320g/mol
- どういたいしつりょう: 357.89525g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 291
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- セキュリティ情報
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-5348-25mg |
6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- |
32602-11-2 | 25mg |
$250.0 | 2022-04-27 | ||
ChemScence | CS-5348-100mg |
6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- |
32602-11-2 | 100mg |
$570.0 | 2022-04-27 | ||
MedChemExpress | HY-21210-10mg |
6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- |
32602-11-2 | 10mg |
¥950 | 2024-04-15 | ||
1PlusChem | 1P00C70T-25mg |
6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- |
32602-11-2 | 98+% | 25mg |
$116.00 | 2025-02-26 | |
eNovation Chemicals LLC | Y1261638-50mg |
6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- |
32602-11-2 | 97% | 50mg |
$180 | 2025-02-26 | |
eNovation Chemicals LLC | Y1261638-100mg |
6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- |
32602-11-2 | 97% | 100mg |
$280 | 2025-02-26 | |
eNovation Chemicals LLC | Y1261638-25mg |
6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- |
32602-11-2 | 97% | 25mg |
$145 | 2025-02-26 | |
eNovation Chemicals LLC | Y1261638-250mg |
6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- |
32602-11-2 | 97% | 250mg |
$470 | 2025-02-25 | |
1PlusChem | 1P00C70T-100mg |
6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- |
32602-11-2 | 98+% | 100mg |
$296.00 | 2025-02-26 | |
ChemScence | CS-5348-10mg |
6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- |
32602-11-2 | 10mg |
$120.0 | 2022-04-27 |
6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- 関連文献
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-に関する追加情報
6-Quinoxalinecarboxylic Acid, 2,3-Bis(Bromomethyl): A Comprehensive Overview
6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl) (CAS No. 32602-11-2) is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound belongs to the quinoxaline family, which is known for its unique aromatic structure and versatile reactivity. The presence of the bromomethyl groups at positions 2 and 3 introduces additional functional diversity, making it a valuable precursor in synthetic chemistry.
The molecular structure of 6-quinoxalinecarboxylic acid, 2,3-bis(bromomethyl) consists of a quinoxaline ring system with a carboxylic acid group at position 6 and two bromomethyl substituents at positions 2 and 3. This arrangement provides the compound with both electron-withdrawing and electron-donating groups, which influence its chemical reactivity and physical properties. Recent studies have highlighted its potential as a building block for constructing advanced materials, such as coordination polymers and metal-organic frameworks (MOFs), due to its ability to act as a ligand in metal coordination.
Physical and Chemical Properties: The compound exhibits a melting point of approximately 180°C and is soluble in common organic solvents such as dichloromethane and THF. Its bromomethyl groups make it susceptible to nucleophilic substitution reactions, which is a key feature exploited in its synthetic applications. Recent research has also explored its thermal stability under various conditions, revealing its suitability for high-temperature chemical processes.
Synthesis and Applications: The synthesis of 6-quinoxalinecarboxylic acid, 2,3-bis(bromomethyl) typically involves multi-step organic reactions, including Friedlander synthesis for the quinoxaline core followed by bromination at the desired positions. This compound has found applications in drug discovery, where its quinoxaline skeleton is known to exhibit bioactivity against various enzymes and receptors. For instance, recent studies have demonstrated its potential as an inhibitor of kinase enzymes, making it a promising candidate in anticancer drug development.
Recent Research Advances: In the past few years, researchers have focused on leveraging the unique properties of 6-quinoxalinecarboxylic acid, 2,3-bis(bromomethyl) in the development of functional materials. One notable application is its use as a linker in the construction of MOFs with high surface area and porosity. These materials have shown potential in gas storage, catalysis, and sensing applications. Additionally, studies have explored its role in click chemistry reactions, where the bromomethyl groups serve as reactive handles for rapid assembly of complex molecules.
Safety and Handling: While 6-quinoxalinecarboxylic acid, 2,3-bis(bromomethyl) is not classified as a hazardous substance under normal conditions, proper precautions should be taken during handling due to its brominated nature. Gloves and goggles are recommended when working with this compound to minimize exposure risks.
In conclusion, 6-quinoxalinecarboxylic acid, 2,3-bis(bromomethyl) (CAS No. 32602-11-2) is a versatile compound with a wide range of applications in synthetic chemistry and materials science. Its unique structure and reactivity make it an invaluable tool for researchers aiming to develop novel compounds and functional materials. As ongoing research continues to uncover new potentials for this compound, it remains at the forefront of chemical innovation.
32602-11-2 (6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-) 関連製品
- 54864-75-4(methyl 2-hydroxy-3-(methylsulfanyl)propanoate)
- 1049361-66-1(N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]thiophene-2-carboxamide)
- 886499-02-1(Ethyl [2-(4-Fluoro-phenylamino)-thiazol-4-yl]-acetate)
- 141676-35-9(Vasonatrin Peptide (VNP))
- 1153978-92-7(Phenol, 2-bromo-6-methoxy-4-[[(1-methyl-1H-pyrazol-4-yl)amino]methyl]-)
- 2171749-72-5(5-3-cyclopropyl-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopentanoic acid)
- 239463-74-2(Ethoxy Silodosin)
- 2227675-63-8((2R)-1-(3-ethoxy-4-methoxyphenyl)propan-2-ol)
- 1105190-85-9(1,3,8-trimethyl-2,4,7-trioxo-1H,2H,3H,4H,7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid)
- 89999-56-4(Benzenepropanamine, β-methyl-, (R)- (9CI))
